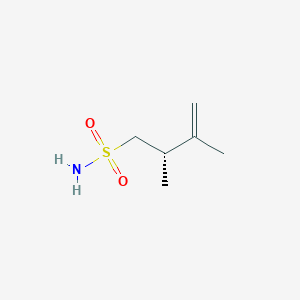![molecular formula C7H6BrN3 B12937374 8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)
8-Bromoimidazo[1,2-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and an amine group at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridin-6-amine typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting the reaction under mild, metal-free conditions . Another approach involves a one-pot tandem cyclization and bromination in ethyl acetate, where TBHP alone is used to facilitate the reaction without the need for a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo-pyridine ring system can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or TBHP can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the bromine atom.
8-Chloroimidazo[1,2-a]pyridin-6-amine: Another analog with a chlorine atom instead of bromine.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: A derivative with ethyl and chlorine substituents.
Uniqueness: 8-Bromoimidazo[1,2-a]pyridin-6-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2 |
InChI Key |
AASTYWUPDMRYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)








![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)

